![molecular formula C16H21N5OS B5971203 2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine
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Overview
Description
2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has a tetrazole-thioacetate moiety attached to it. The tetrazole-thioacetate moiety is known to have biological activity, which makes this compound an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is not fully understood. However, it is believed that the tetrazole-thioacetate moiety is responsible for the biological activity of this compound. This moiety is known to interact with various enzymes and receptors, leading to the observed biological effects.
Biochemical and Physiological Effects:
2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been found to have anti-inflammatory and analgesic effects in animal models. Furthermore, this compound has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine in lab experiments is its potential therapeutic applications. This compound has been found to have antimicrobial, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for research on 2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action can provide insights into the biological effects of this compound and aid in drug development. Another direction is to study the potential use of this compound in cancer treatment. Further studies are needed to determine the efficacy of this compound in inducing apoptosis in cancer cells. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models and humans.
Synthesis Methods
The synthesis of 2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine involves the reaction of 2,6-dimethylpiperidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Scientific Research Applications
2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been studied for its potential therapeutic applications in various scientific research studies. This compound has been found to have antimicrobial, anti-inflammatory, and analgesic properties. Additionally, this compound has also been studied for its potential use in cancer treatment.
properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12-7-6-8-13(2)20(12)15(22)11-23-16-17-18-19-21(16)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXADEGBMQDSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone |
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